molecular formula C20H25FN4O3 B12216807 2-(4-Fluorophenoxy)-1-(4-(6-isobutoxypyrimidin-4-yl)piperazin-1-yl)ethanone

2-(4-Fluorophenoxy)-1-(4-(6-isobutoxypyrimidin-4-yl)piperazin-1-yl)ethanone

Cat. No.: B12216807
M. Wt: 388.4 g/mol
InChI Key: OJJVEINBCYKFIM-UHFFFAOYSA-N
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Description

2-(4-Fluorophenoxy)-1-(4-(6-isobutoxypyrimidin-4-yl)piperazin-1-yl)ethanone is a complex organic compound that belongs to the class of phenoxy compounds This compound is characterized by the presence of a fluorophenoxy group and a piperazinyl group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenoxy)-1-(4-(6-isobutoxypyrimidin-4-yl)piperazin-1-yl)ethanone typically involves multiple steps:

  • Formation of 4-Fluorophenoxy Group: : The initial step involves the preparation of the 4-fluorophenoxy group. This can be achieved by reacting 4-fluorophenol with an appropriate halogenating agent, such as thionyl chloride, to form 4-fluorophenyl chloride. This intermediate is then reacted with a suitable nucleophile to form the 4-fluorophenoxy group.

  • Synthesis of 6-Isobutoxypyrimidine: : The 6-isobutoxypyrimidine moiety can be synthesized by reacting 4-chloropyrimidine with isobutanol in the presence of a base, such as potassium carbonate, to form the desired product.

  • Formation of Piperazinyl Group: : The piperazinyl group can be introduced by reacting piperazine with the 6-isobutoxypyrimidine intermediate under appropriate conditions.

  • Coupling Reaction: : The final step involves the coupling of the 4-fluorophenoxy group with the piperazinyl intermediate. This can be achieved by using a coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), in the presence of a catalyst, such as 4-dimethylaminopyridine (DMAP), to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, microwave-assisted synthesis, and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the ethanone moiety, to form corresponding carboxylic acids or other oxidized derivatives.

  • Reduction: : Reduction reactions can be performed on the ethanone group to form alcohol derivatives.

  • Substitution: : The fluorophenoxy and piperazinyl groups can participate in substitution reactions, where specific substituents can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Substitution reactions can be facilitated by using nucleophiles or electrophiles under appropriate conditions, such as acidic or basic environments.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(4-Fluorophenoxy)-1-(4-(6-isobutoxypyrimidin-4-yl)piperazin-1-yl)ethanone has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting specific receptors or enzymes.

    Biological Research: The compound is used in studies involving cell signaling pathways, receptor binding assays, and enzyme inhibition studies.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic compounds or as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenoxy)-1-(4-(6-isobutoxypyrimidin-4-yl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenoxy)-1-(4-(6-isobutoxypyrimidin-4-yl)piperazin-1-yl)ethanone: Similar structure but with a chlorine atom instead of a fluorine atom.

    2-(4-Methylphenoxy)-1-(4-(6-isobutoxypyrimidin-4-yl)piperazin-1-yl)ethanone: Similar structure but with a methyl group instead of a fluorine atom.

Uniqueness

2-(4-Fluorophenoxy)-1-(4-(6-isobutoxypyrimidin-4-yl)piperazin-1-yl)ethanone is unique due to the presence of the fluorine atom in the phenoxy group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to specific targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C20H25FN4O3

Molecular Weight

388.4 g/mol

IUPAC Name

2-(4-fluorophenoxy)-1-[4-[6-(2-methylpropoxy)pyrimidin-4-yl]piperazin-1-yl]ethanone

InChI

InChI=1S/C20H25FN4O3/c1-15(2)12-28-19-11-18(22-14-23-19)24-7-9-25(10-8-24)20(26)13-27-17-5-3-16(21)4-6-17/h3-6,11,14-15H,7-10,12-13H2,1-2H3

InChI Key

OJJVEINBCYKFIM-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=NC=NC(=C1)N2CCN(CC2)C(=O)COC3=CC=C(C=C3)F

Origin of Product

United States

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